3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core substituted with various functional groups, including a thiophene-2-carbonyl group, a 2-methylphenylamino group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of catalysts, solvents, and specific reaction conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new therapeutics.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolone derivatives and thiophene-containing molecules. Examples include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thiophene core and have diverse biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their wide range of biological activities.
Uniqueness
The uniqueness of 3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N2O2S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-(2-methylanilino)-1,2-diphenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H22N2O2S/c1-19-11-8-9-16-22(19)29-25-24(27(31)23-17-10-18-33-23)26(20-12-4-2-5-13-20)30(28(25)32)21-14-6-3-7-15-21/h2-18,26,29H,1H3 |
InChI Key |
JCNNPDLXLCBLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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